molecular formula C32H66O9 B1622412 Octaethylene glycol monohexadecyl ether CAS No. 5698-39-5

Octaethylene glycol monohexadecyl ether

Cat. No.: B1622412
CAS No.: 5698-39-5
M. Wt: 594.9 g/mol
InChI Key: YAMTWWUZRPSEMV-UHFFFAOYSA-N
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Description

Octaethylene glycol monohexadecyl ether: is a nonionic surfactant belonging to the family of polyethylene glycol ethers. It is characterized by a hydrophilic head and a lipophilic tail, making it suitable for use in various industrial and research applications. This compound is particularly useful in the study of membrane proteins, where it is employed to solubilize and stabilize proteins for structural analysis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octaethylene glycol monohexadecyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions: Octaethylene glycol monohexadecyl ether primarily undergoes substitution reactions due to its ether linkage. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically other ethers or alcohols, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

  • Hexadecyl octaethylene glycol ether
  • Dodecyl octaethylene glycol ether
  • Polyoxyethylene (10) cetyl ether

Uniqueness: Octaethylene glycol monohexadecyl ether is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in solubilizing and stabilizing membrane proteins.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMTWWUZRPSEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394423
Record name Hexadecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5698-39-5
Record name Hexadecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Octaethylene glycol monohexadecyl ether influence the formation of surfactant-templated polymer films?

A1: Research indicates that C16EO8 plays a crucial role in defining the structure of surfactant-templated polymer films. When combined with cationic surfactants like cetyltrimethylammonium bromide (CTAB) and polymers such as polyethylenimine (PEI), C16EO8 integrates into the micelle structure. Increasing the concentration of C16EO8 within these mixed micelles generally leads to a decrease in both the thickness and overall order of the resulting polymer films []. This suggests that C16EO8 can be used to fine-tune the morphology of these films for specific applications.

Q2: What makes this compound suitable for use in electrochemical sensors?

A2: C16EO8 exhibits properties that make it valuable in constructing sensitive electrochemical sensors. Studies have demonstrated its utility in fabricating mesoporous platinum microelectrodes (MPtEs) [, , ]. These electrodes, with their high surface area due to the mesoporous structure, offer enhanced sensitivity for detecting analytes like formic acid and glucose. The C16EO8 serves as a structure-directing agent during the electrodeposition process, contributing to the formation of the desired porous architecture.

Q3: Beyond electrochemical sensors, what other applications utilize the self-assembly properties of this compound?

A3: The self-assembly behavior of C16EO8 extends its utility beyond electrochemical sensors. Research has explored its self-assembly within deep eutectic solvents (DESs), specifically a type IV DES composed of cerium (III) nitrate hexahydrate and urea [, ]. Within this DES, C16EO8 forms spherical micelles. This finding holds significant potential for developing novel materials. For instance, these micelles could serve as templates for generating porosity in cerium oxide materials synthesized using the specific DES.

Q4: How does the structure of this compound impact its behavior in solutions?

A4: The molecular structure of C16EO8, characterized by a long hydrophobic alkyl chain (C16) and a hydrophilic polyethylene glycol headgroup (EO8), dictates its behavior in solution. This amphiphilic nature drives its self-assembly into micelles above a certain concentration, known as the critical micelle concentration (CMC). Studies investigating its thermal diffusion behavior in water revealed that C16EO8 micelles exhibit a positive Soret coefficient at low concentrations, indicating their movement towards colder regions within a temperature gradient []. This characteristic is crucial for understanding its behavior in systems with temperature variations.

Q5: Are there any notable observations regarding the interaction of this compound with other substances in solutions?

A5: Research has shown that the presence of even small amounts of ionic dyes, commonly used in thermal diffusion forced Rayleigh scattering (TDFRS) experiments, can significantly influence the behavior of C16EO8 in solution []. This interaction leads to the appearance of a second, slower diffusion mode in TDFRS measurements, which is not observed in the absence of the dye. Interestingly, the addition of salt, such as sodium chloride, suppresses this slow mode, suggesting a complex interplay between C16EO8, ionic species, and water molecules.

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